molecular formula C28H50N2O6 B15156929 2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha

2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha

Cat. No.: B15156929
M. Wt: 510.7 g/mol
InChI Key: QXKNHFZXSYWRFG-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid, also known as dicha, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including 2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid, involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be removed under acidic conditions to reveal the free amine. This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H50N2O6

Molecular Weight

510.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2

InChI Key

QXKNHFZXSYWRFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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